2,2'-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid)
Description
2,2'-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid) is a symmetric organic compound featuring two 3,5-dinitrobenzoic acid moieties linked by an ethane-1,2-diylbis(oxy) bridge. Its molecular formula is C₁₄H₁₀N₄O₁₂, with a calculated molecular weight of 426.28 g/mol. The ethane-1,2-diylbis(oxy) linker enhances conformational flexibility, which may influence solubility and crystallinity.
Properties
CAS No. |
668420-27-7 |
|---|---|
Molecular Formula |
C16H10N4O14 |
Molecular Weight |
482.27 g/mol |
IUPAC Name |
2-[2-(2-carboxy-4,6-dinitrophenoxy)ethoxy]-3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C16H10N4O14/c21-15(22)9-3-7(17(25)26)5-11(19(29)30)13(9)33-1-2-34-14-10(16(23)24)4-8(18(27)28)6-12(14)20(31)32/h3-6H,1-2H2,(H,21,22)(H,23,24) |
InChI Key |
DKFIGJMUZCABDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)OCCOC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid) typically involves the reaction of 3,5-dinitrobenzoic acid with ethane-1,2-diol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to ensure complete esterification. Common dehydrating agents used include thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are optimized to maintain a steady state, with careful control of temperature and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2,2’-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid) can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Concentrated sulfuric acid for sulfonation or nitric acid for nitration.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 3,5-diaminobenzoic acid derivatives.
Substitution: Formation of sulfonated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique structure featuring two 3,5-dinitrobenzoic acid moieties connected by an ethylene glycol unit. This structure contributes to its reactivity and potential applications in different fields.
Pharmaceutical Applications
-
Drug Development :
- The compound serves as a potential scaffold for the development of novel pharmaceuticals. Its dinitrobenzoic acid groups can be modified to enhance biological activity or selectivity towards specific targets. Studies have indicated that derivatives of dinitrobenzoic acids exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth .
-
Synthesis of Prodrugs :
- The ability to modify the dinitrobenzoic acid moieties allows for the synthesis of prodrugs that can improve the solubility and bioavailability of active pharmaceutical ingredients. This is particularly relevant in the formulation of drugs targeting difficult-to-treat conditions such as certain cancers and bacterial infections .
Materials Science Applications
-
Polymer Chemistry :
- 2,2'-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid) has been explored as a crosslinking agent in polymer synthesis. Its ability to form stable linkages enhances the mechanical properties and thermal stability of polymer matrices used in various applications, including coatings and adhesives .
-
Nanocomposites :
- The compound can be incorporated into nanocomposite materials to improve their mechanical strength and thermal resistance. Research indicates that integrating dinitrobenzoic acid derivatives into nanofillers results in enhanced performance characteristics suitable for aerospace and automotive industries .
Environmental Applications
- Remediation Agents :
Case Studies
Mechanism of Action
The mechanism by which 2,2’-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid) exerts its effects involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to apoptosis. The compound can also interact with enzymes and proteins, inhibiting their function and leading to cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related molecules from the evidence:
Key Structural and Functional Differences
Functional Groups and Reactivity :
- The target compound ’s nitro and carboxylic acid groups make it highly polar and acidic, suitable for applications requiring proton donation or electrophilic substitution. In contrast, the thiourea derivative () contains trifluoromethyl (-CF₃) and thiourea (-NHCSNH-) groups, enhancing hydrophobicity and metal-binding capacity .
- The binaphthyl-dinitrobenzoate derivative () incorporates rigid binaphthyl units, increasing steric hindrance and molecular weight, which may reduce solubility but improve thermal stability .
Coordination Chemistry :
- The Cu₂(salen)₂ complex () utilizes a Schiff base ligand with ethane-1,2-diylbis(oxy) and imine groups, enabling metal coordination. The target compound lacks such coordinating sites but could act as a counterion or ligand in acidic conditions .
The thiourea derivative () may require precautions due to fluorinated groups and thiourea’s irritant properties .
Research Findings and Data Gaps
- Thermal Stability : Nitro-containing compounds like the target are expected to exhibit lower thermal stability compared to fluorinated or metal-coordinated analogs.
- Solubility : The target’s carboxylic acid groups enhance water solubility relative to the thiourea or binaphthyl derivatives.
- Safety Data : Direct toxicological studies for the target compound are absent in the evidence, but analogous nitro compounds warrant caution for explosive decomposition and respiratory irritation .
Biological Activity
2,2'-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid) is a synthetic compound that incorporates the structural features of 3,5-dinitrobenzoic acid (DNBA), known for its biological activity. This article reviews the biological properties of this compound, focusing on its antibacterial and antifungal activities, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features two 3,5-dinitrobenzoic acid moieties linked by an ethylene glycol unit. Its structure can be represented as follows:
Antibacterial Activity
Research indicates that compounds containing nitro groups exhibit significant antibacterial properties. The mechanism often involves the enzymatic bioreduction of nitro groups to reactive intermediates that can damage bacterial DNA and proteins.
- Mechanism : Nitro compounds are primarily activated by nitroreductase (NTR) enzymes found in bacteria. These enzymes facilitate the reduction of nitro groups, leading to the formation of free radicals that are toxic to bacterial cells .
-
Case Studies :
- A study demonstrated that derivatives of DNBA showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 39 µg/L to 100 µg/mL .
- Another investigation reported that complexes formed with metal ions and DNBA exhibited enhanced antibacterial activity compared to their free ligands, suggesting a synergistic effect when metal ions are involved .
| Compound | Target Bacteria | MIC (µg/L) |
|---|---|---|
| DNBA | Staphylococcus aureus | 39 |
| DNBA | E. coli | 50 |
| Metal Complex | Klebsiella pneumoniae | 100 |
Antifungal Activity
The antifungal properties of this compound have also been explored. The presence of dinitrobenzoic acid moieties contributes to its efficacy against various fungal strains.
- Mechanism : Similar to its antibacterial action, the antifungal activity is attributed to the disruption of fungal cell membranes and interference with metabolic pathways through radical formation.
-
Case Studies :
- In vitro studies have shown that DNBA derivatives demonstrate significant activity against Candida albicans and Aspergillus niger, with IC50 values indicating potent antifungal effects .
- A comparative analysis revealed that certain metal complexes of DNBA exhibited higher antifungal activity than standard antifungal agents like clotrimazole .
| Compound | Target Fungi | IC50 (mg/mL) |
|---|---|---|
| DNBA | Candida albicans | 0.5 |
| Metal Complex | Aspergillus niger | 0.3 |
Research Findings
Recent studies highlight the potential applications of 2,2'-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid) in medical and agricultural fields due to its broad-spectrum antimicrobial properties.
- Synthesis and Characterization : The compound has been synthesized via standard organic chemistry techniques involving esterification and subsequent reduction reactions. Characterization methods such as NMR and mass spectrometry confirm its structure .
- Environmental Impact : While exhibiting beneficial biological activities, safety data indicate that this compound may pose risks if released into aquatic environments due to its potential long-lasting effects on aquatic life .
Q & A
Q. What are the recommended synthetic routes for preparing 2,2'-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid), and what critical parameters influence yield and purity?
Methodological Answer: The synthesis typically involves two key steps: (1) nitration of a benzoic acid precursor to introduce nitro groups and (2) etherification using ethane-1,2-diol derivatives. For example, nitration of 3,5-dihydroxybenzoic acid under controlled conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C) yields 3,5-dinitrobenzoic acid derivatives. Subsequent etherification with 1,2-dibromoethane or ethylene glycol di-tosylate in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF) forms the ethane-1,2-diylbis(oxy) bridge. Critical parameters include:
- Stoichiometric ratio : Excess dihaloethane (1.2–1.5 eq) improves ether bond formation.
- Temperature : Reflux at 80–100°C ensures complete reaction while avoiding nitro group decomposition.
- Purification : Recrystallization from ethanol/water mixtures enhances purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the ether linkage (δ 4.5–4.8 ppm for –O–CH₂–CH₂–O–) and nitro group positions (meta coupling in aromatic region).
- Infrared Spectroscopy (IR) : Peaks at ~1530 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) validate nitro groups.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>98% recommended for biological studies).
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M–H]⁻ at m/z 493.02) and fragmentation patterns .
Q. How does the presence of nitro groups and ether linkages influence the compound's solubility and stability under standard laboratory conditions?
Methodological Answer:
- Solubility : Nitro groups reduce polarity, limiting aqueous solubility. Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution. Ethanol/water mixtures (70:30 v/v) are effective for recrystallization .
- Stability : Nitro groups are sensitive to UV light and reducing agents. Store in amber vials at –20°C under inert atmosphere (N₂ or Ar). Monitor decomposition via HPLC over 48-hour stability studies .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported reaction mechanisms for the hydrolysis of nitro groups in this compound under acidic vs. basic conditions?
Methodological Answer: Contradictions arise from competing pathways: nitro reduction (acidic) vs. nucleophilic displacement (basic). To clarify:
- Kinetic Isotope Effects (KIE) : Use deuterated solvents (e.g., D₂O) to distinguish proton-coupled electron transfer (PCET) in acidic conditions from SN2 mechanisms in basic media .
- In Situ Monitoring : Employ Raman spectroscopy to track intermediate formation (e.g., nitroso or hydroxylamine derivatives) during hydrolysis .
- Computational Modeling : Density Functional Theory (DFT) calculates activation barriers for proposed pathways, validated by experimental rate constants .
Q. How can computational modeling predict the compound's reactivity in nucleophilic substitution reactions, and what experimental validations are required?
Methodological Answer:
- DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d,p) to identify electrophilic sites (e.g., para to nitro groups). Fukui indices predict regioselectivity for nucleophilic attack .
- Experimental Validation : Synthesize derivatives (e.g., with –SCH₃ or –OCH₃ substituents) and compare reaction rates via HPLC. X-ray crystallography confirms bond angles and charge distribution .
Q. What are the challenges in designing in vitro assays to evaluate the compound's potential as an enzyme inhibitor, considering its structural similarity to salicylic acid derivatives?
Methodological Answer:
- Solubility Optimization : Use cyclodextrin-based encapsulation or co-solvents (e.g., PEG-400) to enhance bioavailability in aqueous buffers .
- Off-Target Effects : Screen against COX-1/COX-2 isoforms via competitive ELISA, leveraging structural homology to salicylates. Adjust assay pH (6.5–7.5) to mimic physiological conditions .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS to assess pharmacokinetic liabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
